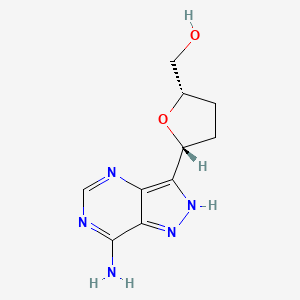
2',3'-Dideoxyformycin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2',3'-Dideoxyformycin A, also known as this compound, is a useful research compound. Its molecular formula is C10H13N5O2 and its molecular weight is 235.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Overview
2',3'-Dideoxyformycin A is a nucleoside analog that has garnered attention for its potential applications in antiviral therapies, particularly against human immunodeficiency virus (HIV) and other viral infections. Its unique structural characteristics and biological properties make it a subject of interest in medicinal chemistry and pharmaceutical research.
Chemical Structure and Mechanism of Action
The chemical structure of this compound features a syn conformation around the glycosidic bond, stabilized by intramolecular hydrogen bonding. This conformation is crucial for its interaction with viral enzymes, although studies indicate that it may not be effective against HIV replication due to its structural limitations . The compound's mechanism of action involves inhibition of key enzymes such as purine nucleoside phosphorylase, which is essential for purine metabolism in cells. This inhibition can disrupt the replication cycle of certain viruses, including HIV .
Antiviral Applications
This compound has been explored for its antiviral properties, particularly in the context of HIV treatment. However, research indicates that while it demonstrates some level of antiviral activity, it is less effective compared to other nucleoside analogs like 2',3'-dideoxycytidine . The compound's efficacy is being studied in various formulations and combinations with other antiviral agents to enhance its therapeutic potential.
Case Studies
- HIV Replication Inhibition : In vitro studies have shown that this compound does not significantly reduce viral titers in syncytium inhibition assays, suggesting limited utility as a standalone treatment for HIV .
- Combination Therapy : Research is ongoing to evaluate the effectiveness of this compound when used in combination with other antiretroviral drugs. Such studies aim to identify synergistic effects that could improve overall treatment outcomes for HIV patients .
Drug Delivery Systems
Recent advancements in drug formulation have led to the development of nanoformulated versions of this compound. These formulations aim to enhance bioavailability and therapeutic efficacy by improving drug delivery to target tissues. For instance, long-acting nanoparticles have been created to encapsulate nucleoside reverse transcriptase inhibitors, potentially including this compound, which may offer sustained release and improved pharmacokinetic profiles .
Comparative Analysis with Other Nucleosides
To better understand the position of this compound within antiviral therapies, a comparative analysis with other nucleosides is essential. The following table summarizes key features and applications:
| Compound | Mechanism of Action | Efficacy Against HIV | Notable Applications |
|---|---|---|---|
| This compound | Inhibition of purine metabolism | Limited | Potential use in combination therapy |
| 2',3'-Dideoxycytidine | Inhibition of reverse transcriptase | High | Standard treatment for HIV |
| 2',3'-Didehydrothymidine | Inhibition of reverse transcriptase | Moderate | Investigated for HIV therapy |
Propriétés
Numéro CAS |
40627-17-6 |
|---|---|
Formule moléculaire |
C10H13N5O2 |
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
[(2S,5R)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H13N5O2/c11-10-9-8(12-4-13-10)7(14-15-9)6-2-1-5(3-16)17-6/h4-6,16H,1-3H2,(H,14,15)(H2,11,12,13)/t5-,6+/m0/s1 |
Clé InChI |
ARFBRHSSFJEBBM-NTSWFWBYSA-N |
SMILES |
C1CC(OC1CO)C2=C3C(=NN2)C(=NC=N3)N |
SMILES isomérique |
C1C[C@@H](O[C@@H]1CO)C2=C3C(=NN2)C(=NC=N3)N |
SMILES canonique |
C1CC(OC1CO)C2=C3C(=NN2)C(=NC=N3)N |
Key on ui other cas no. |
40627-17-6 |
Synonymes |
2',3'-dideoxyformycin A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















